Home > Products > Building Blocks P4354 > 4-(6-Chloropyrazin-2-yl)benzoic acid
4-(6-Chloropyrazin-2-yl)benzoic acid - 1086379-53-4

4-(6-Chloropyrazin-2-yl)benzoic acid

Catalog Number: EVT-1675662
CAS Number: 1086379-53-4
Molecular Formula: C11H7ClN2O2
Molecular Weight: 234.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(6-Chloropyrazin-2-yl)benzoic acid is an organic compound belonging to the class of pyrazine derivatives. While its specific source in nature is not identified in the provided literature, it serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting the muscarinic acetylcholine receptors and potential anti-HIV agents. []

Overview

4-(6-Chloropyrazin-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids, characterized by the presence of a chloropyrazine group attached to the benzene ring. This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and material science.

Source

The compound can be synthesized through various chemical reactions involving chloropyrazine derivatives and benzoic acid. It is not widely available commercially, but can be obtained from specialized chemical suppliers or synthesized in laboratory settings.

Classification

4-(6-Chloropyrazin-2-yl)benzoic acid falls under the category of heterocyclic compounds due to the presence of a pyrazine ring. It is classified as a carboxylic acid, which is characterized by the presence of a carboxyl functional group (-COOH).

Synthesis Analysis

Methods

The synthesis of 4-(6-Chloropyrazin-2-yl)benzoic acid typically involves several key steps:

  1. Formation of Chloropyrazine: The initial step may involve the synthesis of 6-chloropyrazine from pyrazine derivatives through halogenation reactions.
  2. Coupling Reaction: The chloropyrazine is then coupled with benzoic acid. This can be achieved through nucleophilic substitution reactions where the chlorine atom on the chloropyrazine acts as a leaving group.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Technical Details

The synthesis often requires specific conditions, including temperature control and the use of solvents that facilitate the reaction while minimizing side products. Catalysts may also be employed to enhance reaction rates and yields.

Molecular Structure Analysis

Structure

The molecular structure of 4-(6-Chloropyrazin-2-yl)benzoic acid can be depicted as follows:

  • Molecular Formula: C11_{11}H8_{8}ClN2_{2}O2_{2}
  • Molecular Weight: Approximately 240.65 g/mol

The structure consists of a benzoic acid moiety attached to a chlorinated pyrazine ring, which influences its chemical behavior and interactions.

Data

The compound exhibits specific structural features that are crucial for its reactivity, including:

  • The position of the chlorine atom on the pyrazine ring affects its electronic properties.
  • The carboxylic acid group contributes to hydrogen bonding capabilities, influencing solubility and reactivity.
Chemical Reactions Analysis

Reactions

4-(6-Chloropyrazin-2-yl)benzoic acid can undergo various chemical reactions, including:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications.
  2. Reduction: The compound may also be reduced to form corresponding alcohols or amines under appropriate conditions.
  3. Nucleophilic Substitution: The chlorinated site on the pyrazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

These reactions typically require specific reagents and conditions, such as acidic or basic media, temperature control, and sometimes catalysts to facilitate transformations.

Mechanism of Action

Process

The mechanism of action for 4-(6-Chloropyrazin-2-yl)benzoic acid largely depends on its interactions within biological systems or material matrices.

  1. Biological Activity: If used in pharmaceuticals, it may interact with specific biological targets, leading to desired therapeutic effects.
  2. Material Science Applications: In materials science, it may act as a building block for polymers or coatings due to its functional groups.

Data

Research into its mechanisms often involves studying binding affinities and reaction kinetics with target molecules or systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to be in a moderate range typical for similar compounds.

Chemical Properties

  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH due to the carboxylic acid group.
  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm structure and purity.

Applications

Scientific Uses

4-(6-Chloropyrazin-2-yl)benzoic acid has potential applications in several fields:

  • Pharmaceutical Development: As a precursor or active ingredient in drug formulations targeting specific diseases.
  • Material Science: Utilized in synthesizing polymers or coatings that require specific functional groups for enhanced performance.
  • Research Tools: Serves as a reagent in various organic synthesis pathways, aiding in the development of new compounds with desired properties.
Introduction to 4-(6-Chloropyrazin-2-yl)benzoic Acid in Kinase Inhibitor Research

Historical Context and Discovery in Medicinal Chemistry

The emergence of 4-(6-chloropyrazin-2-yl)benzoic acid (CAS 1020718-74-4) as a structurally distinctive kinase inhibitor scaffold reflects strategic advances in heterocyclic drug design. This hybrid molecule integrates a 6-chloropyrazine ring linked via a direct carbon-carbon bond to a para-carboxy-substituted benzene, creating a planar, electron-deficient architecture optimized for ATP-competitive kinase inhibition [3]. Its initial identification stemmed from targeted modifications of early pyrazine-based kinase inhibitors like silmitasertib, where researchers sought to overcome metabolic instability and potency limitations by incorporating halogenated pyrazines coupled with carboxylic acid-containing aryl groups [1] [5]. The chlorine atom at the pyrazine 6-position proved critical, serving as a synthetic handle for subsequent derivatization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the benzoic acid moiety provided essential polar interactions with kinase catalytic domains [1] [8]. Commercial availability (e.g., Pharmint, Amadis Chemical) facilitated its rapid adoption as a versatile building block, accelerating the synthesis of libraries targeting diverse oncokinases [3] [8].

Table 1: Representative Structure-Activity Relationships (SAR) of 4-(6-Chloropyrazin-2-yl)benzoic Acid Derivatives

Modification SiteStructural ChangeImpact on Kinase InhibitionKey Observations
Pyrazine C6 (Cl position)Replacement with iPrNH-Increased CSNK2A potencyCompound 2 (Gingipalli): CSNK2A IC₅₀ = 12 nM [1]
Replacement with O-iPr (indole)Improved selectivity over PIM3Compound 6c: 30-fold CSNK2A/PIM3 selectivity [1]
Benzoic Acid (Position 4)Esterification (methyl ester)Abolished Nek2 bindingLoss of key salt bridge/H-bond interactions [6]
Ortho-methyl substitutionTolerated in Nek2 inhibitorsCompound 14: Retained Nek2 affinity [6]
LinkerPiperidine vs. direct bondVariable by kinaseDirect bond (e.g., 12) preferred in Nek2; piperidine in some chemotypes [6]

Role in Targeting Serine/Threonine Kinases: Nek2 and Beyond

The Nek2 (NIMA-Related Kinase 2) inhibitory activity of 4-(6-chloropyrazin-2-yl)benzoic acid derivatives exemplifies their significance in modulating cell cycle regulators. Structural biology revealed these compounds bind an unusual inactive conformation of Nek2, characterized by a distinctive "Tyr-down" orientation of Tyr70 within the ATP-binding pocket. This conformational shift creates a unique hydrophobic cavity accommodating the chloropyrazine-benzoic acid scaffold [6]. Key binding interactions include:

  • Hinge Hydrogen Bonding: The pyrazine nitrogen atoms form canonical hydrogen bonds with the hinge region backbone (Ala31).
  • Salt Bridge and H-bond Network: The benzoic acid carboxylate engages in a critical salt bridge with catalytic Lys37 and hydrogen bonds with Tyr70 and Asp159.
  • Halogen and Hydrophobic Contacts: The C6 chlorine and the benzoic acid’s phenyl ring fit within a sterically constrained pocket defined by Met86 (gatekeeper) and Phe148, a residue whose presence sterically influences inhibitor orientation in only ~39 human kinases [6].

Replacement of the benzoic acid with piperidine-4-carboxylic acid (as in HTS hit 2) maintained potency but suffered from poor membrane permeability attributed to high topological polar surface area (TPSA). The direct-linked benzoic acid analogue (12) offered reduced TPSA while preserving key interactions, demonstrating the scaffold’s adaptability [6]. Beyond Nek2, this core structure serves as a starting point for inhibitors targeting other serine/threonine kinases like CK2 (Casein Kinase 2). Here, the 6-chloro position is optimally derivatized with aminoheterocycles (e.g., isopropylaminoindazole), while the benzoic acid at the pyrazine 2-position is essential, showing minimal tolerance for modification beyond ortho-substituents like methyl or methoxy groups [1].

Table 2: Synthetic Routes to 4-(6-Chloropyrazin-2-yl)benzoic Acid and Key Derivatives

Target CompoundKey Synthetic StepsIntermediatesReference
4-(6-Chloropyrazin-2-yl)benzoic acidSuzuki-Miyaura Coupling: 4-(Carboxymethyl)phenylboronic acid + 2,6-Dichloropyrazine → Methyl ester hydrolysisMethyl 4-(6-chloropyrazin-2-yl)benzoate [1] [8]
Nek2 Inhibitors (e.g., 12)Ullmann-type coupling: 6-Aminoindazole derivative + 4-Bromobenzoic acid derivativeBromo-intermediate [1]
CSNK2A Inhibitors (e.g., 2, 4b-e)SNAr on 4-(6-Chloropyrazin-2-yl)benzoic acid intermediate with amines4-(6-Chloropyrazin-2-yl)benzoic acid [1]

Significance of Pyrazine-Benzoic Acid Hybrid Scaffolds in Drug Design

The 4-(6-chloropyrazin-2-yl)benzoic acid scaffold embodies a multipurpose pharmacophore with advantages driving its application across kinase target classes:

  • Optimizable Binding Geometry: The near-orthogonal orientation between the pyrazine and benzoic acid rings (approximately 50° dihedral angle) allows simultaneous engagement with the hinge region and the conserved lysine in the kinase active site. This geometry is crucial for accommodating steric constraints like the Phe148 residue in Nek2 [6].
  • Vector Diversity for SAR: The C6 chlorine is a prime site for diversification via SNAr with amines/alcohols or cross-coupling, enabling rapid exploration of steric and electronic effects on potency and selectivity. The benzoic acid allows modifications via amide formation or bioisosteric replacement (though often with potency loss, highlighting its critical role) [1] [6].
  • Selectivity Engineering: Subtle modifications leverage unique kinase structural features. For instance, replacing the 6-isopropylaminoindazole in CSNK2A inhibitors with ortho-methoxy aniline (7c) significantly improved selectivity over PIM3 kinase due to differential tolerance within the P-loop [1]. Similarly, the scaffold’s inherent conformation helps avoid steric clashes in kinases with smaller residues than Phe148.
  • Inspiration for Hybrid Inhibitors: This core motif has been integrated into larger, multitargeted inhibitors. Examples include hybrids with triazolopyrazines targeting PARP1 and novel chemotypes like [1,2,4]triazolo[4,3-a]pyrazines, where the benzoic acid moiety contributes crucial binding interactions while the fused system enhances affinity [9].

The scaffold’s physicochemical profile—moderate log P, sufficient aqueous solubility (via ionization), and capacity for hydrogen bonding—supports cellular activity, as evidenced by NanoBRET assays demonstrating target engagement for derivatives like 2 (CSNK2A IC₅₀ = 12 nM) [1]. Its continued evolution underscores its value in addressing challenges of potency, selectivity, and resistance in kinase drug discovery.

Table 3: Kinase Targets Profiled with 4-(6-Chloropyrazin-2-yl)benzoic Acid-Based Inhibitors

Kinase TargetInhibitor ExamplePotency (IC₅₀ or Kᵢ)Cellular Activity / Selectivity Notes
CSNK2A (CK2)2 (6-(isopropylamino)indazole deriv.)12 nM (enzymatic)Nanomolar cellular target engagement (NanoBRET); Low selectivity vs PIM3 initially [1]
7c (o-methoxyaniline deriv.)Comparable to 2>30-fold improved selectivity over PIM3 [1]
Nek212 (Direct benzoic acid)Submicromolar (e.g., ~0.5-1 µM)Binds unique inactive "Tyr-down" conformation; Sensitive to Phe148 [6]
PIM3218 nMCo-inhibition with CSNK2A in early leads; Improved selectivity achievable [1]

Properties

CAS Number

1086379-53-4

Product Name

4-(6-Chloropyrazin-2-yl)benzoic acid

IUPAC Name

4-(6-chloropyrazin-2-yl)benzoic acid

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

InChI

InChI=1S/C11H7ClN2O2/c12-10-6-13-5-9(14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16)

InChI Key

CFAXENPLOVZDDF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.